

Application Note: Quantification of Triafamone Residue by HPLC-UV

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Compound of Interest

Compound Name: *Triafamone*

Cat. No.: *B1683233*

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Introduction

Triafamone is a sulfonanilide herbicide used for weed control in rice and other cereal crops.[1] Monitoring its residue levels in environmental matrices like soil and water is crucial for assessing environmental fate and ensuring food safety.[2][3] This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of **Triafamone** residues. The method is designed to be simple, sensitive, and suitable for routine analysis in environmental monitoring and agricultural research laboratories.

The described protocol provides a framework for the extraction and analysis of **Triafamone** from soil and water samples, followed by quantification using a validated HPLC-UV system.

Experimental Protocols

1. Reagents and Materials

- Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or Milli-Q), Hexane (HPLC grade).
- Standards: **Triafamone** analytical standard ($\geq 98.0\%$ purity).[4]
- Chemicals: Anhydrous sodium sulfate, C18 Solid Phase Extraction (SPE) cartridges.

- Equipment: HPLC system with UV detector, analytical balance, ultrasonic bath, vortex mixer, centrifuge, rotary evaporator or nitrogen evaporator, SPE manifold.

2. Standard Solution Preparation

- Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of **Triafamone** standard and dissolve it in 100 mL of acetonitrile. Store at 2-10°C.[4]
- Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.03 µg/mL to 2.0 µg/mL.[5] These solutions are used to construct the calibration curve.

3. Sample Preparation

3.1. Soil Samples

- Extraction: Weigh 10 g of air-dried, sieved soil into a 50 mL centrifuge tube. Add 20 mL of acetonitrile.
- Sonication: Sonicate the mixture for 20 minutes in an ultrasonic bath.[2]
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Collection: Carefully collect the supernatant (acetonitrile extract).
- Repeat: Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.
- Combine & Concentrate: Combine the supernatants and concentrate to approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.
- Reconstitution: Reconstitute the residue in 5 mL of the mobile phase.
- Filtration: Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

3.2. Water Samples

- Solid Phase Extraction (SPE): Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

- Sample Loading: Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
- Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
- Drying: Dry the cartridge under vacuum for 10-15 minutes.
- Elution: Elute the trapped **Triafamone** from the cartridge with 5 mL of acetonitrile.
- Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase.
- Filtration: Filter the final solution through a 0.45 µm syringe filter before HPLC injection.

4. HPLC-UV Method and Parameters

The chromatographic separation is performed on a C18 reversed-phase column.

Parameter	Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Acetonitrile : Water (60:40, v/v)
Flow Rate	1.0 mL/min
Injection Volume	20 µL
Column Temperature	30°C
UV Detector	Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength	240 nm

Note: The optimal UV detection wavelength should be determined by running a UV-Vis absorption scan of a **Triafamone** standard solution.[6] Compounds with similar chromophores often exhibit strong absorbance in the 220-280 nm range.[7][8]

Data Presentation

The performance of the method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision. The results are summarized below.

Table 1: Method Validation Parameters for **Triafamone** Quantification

Parameter	Result
Linearity Range	0.03 - 2.0 µg/mL
Correlation Coefficient (r ²)	> 0.999[5]
Limit of Detection (LOD)	0.01 µg/mL[5]
Limit of Quantification (LOQ)	0.03 µg/mL[5]
Accuracy (Recovery %)	89 - 97%[5]
Precision (RSD %)	< 3%[5]

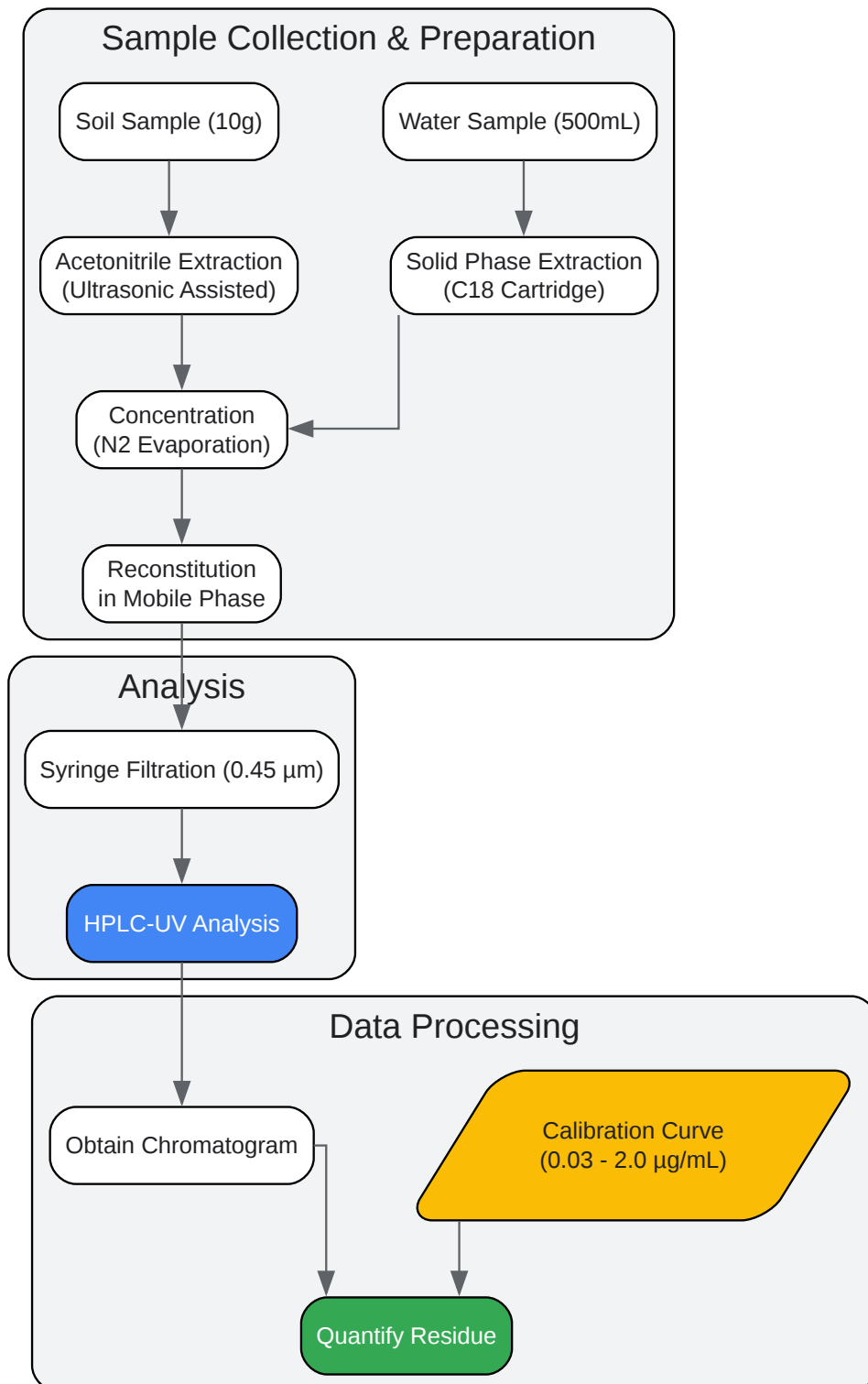
The LOD is determined as the concentration that produces a signal-to-noise ratio of approximately 3, while the LOQ is the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision (signal-to-noise ratio of ~10).[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from sample collection to the final quantification of **Triafamone** residue.

Workflow for Triafamone Residue Analysis



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Caption: Experimental workflow for **Triafamone** analysis.

Conclusion

This application note presents a validated HPLC-UV method for the quantification of **Triafamone** residues in soil and water. The method demonstrates excellent linearity, sensitivity, accuracy, and precision, making it a reliable tool for environmental monitoring and agricultural research. The sample preparation protocols involving ultrasonic-assisted extraction for soil and solid-phase extraction for water are effective for isolating the analyte from complex matrices. The straightforward isocratic HPLC method allows for a rapid and efficient analysis.

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